(3S,5S)-5-(tert-butoxy)piperidin-3-ol hydrochloride
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Overview
Description
(3S,5S)-5-(tert-butoxy)piperidin-3-ol hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a piperidine ring substituted with a tert-butoxy group and a hydroxyl group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S,5S)-5-(tert-butoxy)piperidin-3-ol hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the tert-Butoxy Group: The tert-butoxy group can be introduced via nucleophilic substitution reactions using tert-butyl alcohol and an appropriate leaving group.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions, such as the use of oxidizing agents like potassium permanganate or osmium tetroxide.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and purification systems ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in (3S,5S)-5-(tert-butoxy)piperidin-3-ol hydrochloride can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Various reduced derivatives.
Substitution Products: Compounds with different functional groups replacing the tert-butoxy group.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (3S,5S)-5-(tert-butoxy)piperidin-3-ol hydrochloride is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the structure-activity relationships of piperidine derivatives.
Medicine:
Drug Development: It serves as a precursor or intermediate in the development of drugs targeting various medical conditions, including neurological disorders.
Industry:
Chemical Manufacturing: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3S,5S)-5-(tert-butoxy)piperidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the tert-butoxy and hydroxyl groups allows it to form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- (3S,5S)-5-(tert-butoxy)piperidin-3-ol
- (3S,5S)-5-(tert-butoxy)piperidin-3-one
- (3S,5S)-5-(tert-butoxy)piperidin-3-amine
Comparison:
- (3S,5S)-5-(tert-butoxy)piperidin-3-ol hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its free base counterparts.
- The presence of the tert-butoxy group provides steric hindrance, affecting its reactivity and interactions with molecular targets.
- The hydroxyl group allows for hydrogen bonding, influencing its chemical and biological properties.
Properties
Molecular Formula |
C9H20ClNO2 |
---|---|
Molecular Weight |
209.71 g/mol |
IUPAC Name |
(3S,5S)-5-[(2-methylpropan-2-yl)oxy]piperidin-3-ol;hydrochloride |
InChI |
InChI=1S/C9H19NO2.ClH/c1-9(2,3)12-8-4-7(11)5-10-6-8;/h7-8,10-11H,4-6H2,1-3H3;1H/t7-,8-;/m0./s1 |
InChI Key |
ICUGCDZXUNIPSL-WSZWBAFRSA-N |
Isomeric SMILES |
CC(C)(C)O[C@H]1C[C@@H](CNC1)O.Cl |
Canonical SMILES |
CC(C)(C)OC1CC(CNC1)O.Cl |
Origin of Product |
United States |
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